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Inner centromere protein (48-56)

Cat. No.: B1575453
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Description

The Chromosomal Passenger Complex (CPC)

The Chromosomal Passenger Complex (CPC) is a master regulator of mitosis and cytokinesis. oxfordreference.com It is termed a "passenger" complex because of its dynamic localization throughout the cell cycle, moving from the chromosomes to the central spindle and finally to the midbody. thermofisher.com This dynamic behavior allows the CPC to perform a multitude of functions at different stages of cell division. thermofisher.comnih.gov

Compositional Subunits of the CPCThe CPC is a heterotetrameric complex composed of four core subunits:

Aurora B Kinase: The enzymatic core of the complex, responsible for phosphorylating various substrates to regulate mitotic events. frontiersin.org

INCENP (Inner Centromere Protein): The scaffolding protein that brings together the other subunits and is crucial for the activation and localization of Aurora B. nih.gov

Survivin: A protein that contributes to the localization and stability of the complex. thermofisher.comfrontiersin.org

Borealin (also known as Dasra-B): A protein that works in conjunction with Survivin and INCENP to ensure proper CPC function and localization. thermofisher.comfrontiersin.org

Historical Context of INCENP Discovery and Initial Characterization

The inner centromere proteins (INCENPs) were first identified as members of the "chromosome passenger protein" group. wikipedia.org These proteins were noted for their characteristic localization pattern: initially dispersed along chromosomes in early mitosis, they progressively concentrate at the centromeres by mid-metaphase. wikipedia.org During the final stages of cell division, in telophase, these proteins are found in the midbody, the structure that connects the two daughter cells before they separate. wikipedia.org Early studies revealed that INCENP has a modular structure, with distinct domains responsible for its chromosomal and cytoskeletal functions. rupress.orgnih.govnih.gov The N-terminal region was found to be crucial for its targeting to the centromere and the midbody. rupress.orgnih.govnih.gov Subsequent research established the critical interaction between INCENP and an Aurora-like kinase, now known as Aurora B, revealing a complex essential for both chromosome segregation and the efficient completion of cytokinesis. nih.gov

FeatureDescription
Full Name Inner Centromere Protein
Abbreviation INCENP
Key Function Scaffolding protein of the Chromosomal Passenger Complex (CPC)
CPC Subunits Aurora B Kinase, Survivin, Borealin
N-Terminal Domain Binds Survivin and Borealin; responsible for centromere targeting
C-Terminal Domain (IN-box) Binds and activates Aurora B Kinase
Cell Cycle Localization Chromosomes (early mitosis), Centromeres (metaphase), Central Spindle (anaphase), Midbody (telophase)

Early Identification of Inner Centromere Antigens

The journey to understanding INCENP began with the identification of a novel class of proteins that exhibited a dynamic and intriguing localization pattern during mitosis. In the late 1980s, researchers using monoclonal antibodies against proteins of the mitotic chromosome scaffold identified a set of polypeptides that were tightly associated with chromosomes from prophase through metaphase. tandfonline.comsemanticscholar.org These antigens were found concentrated in the pericentromeric region, nestled between sister chromatids, leading to their designation as "inner centromere proteins" or INCENPs. tandfonline.comsemanticscholar.org

Initial studies revealed two such proteins with molecular weights of 135 and 155 kilodaltons (kD). tandfonline.comsemanticscholar.org A remarkable characteristic of these proteins was their dramatic relocalization at the onset of anaphase. As sister chromatids separated and moved towards the spindle poles, the INCENPs remained at the metaphase plate, subsequently moving to the central spindle and eventually concentrating at the midbody during cytokinesis, the final stage of cell division. tandfonline.comsemanticscholar.org This "passenger" behavior, moving from chromosomes to the cytoskeleton, hinted at a multifaceted role in both chromosome segregation and the physical division of the cell. uniprot.org

The discovery of autoantibodies targeting centromere proteins in patients with certain autoimmune diseases, such as scleroderma, also contributed to the growing interest in this chromosomal region. mdpi.comnih.govnih.gov While these initial findings were broad, they paved the way for more detailed molecular and functional analyses of the specific components of the inner centromere, including the protein that would come to be known as INCENP.

Evolution of Understanding of INCENP's Role

Further research delved into the molecular architecture and function of INCENP, revealing its pivotal role as a scaffolding protein within the Chromosome Passenger Complex (CPC). The CPC, a quartet of proteins including INCENP, Survivin, Borealin, and the kinase Aurora B, acts in concert to regulate key mitotic events. nih.govnih.govuni-muenchen.defrontiersin.orgmolbiolcell.orgfrontiersin.org

A significant breakthrough in understanding INCENP's function was the identification of distinct domains responsible for its various interactions. The C-terminal region of INCENP was found to be crucial for binding to and activating Aurora B kinase, the catalytic heart of the CPC. nih.govuni-muenchen.de This interaction is essential for the phosphorylation of numerous substrates that control chromosome-microtubule attachments and the spindle assembly checkpoint. mdpi.comnih.govuni-muenchen.de

Conversely, the N-terminal region of INCENP, in conjunction with Survivin and Borealin, forms a three-helix bundle that targets the CPC to the inner centromere. nih.govnih.gov Within this N-terminal region lies a highly conserved domain that is critical for the interaction of INCENP with microtubules, the protein filaments that form the mitotic spindle.

Research Findings on the INCENP (48-85) Domain

Detailed molecular studies pinpointed a conserved domain within the N-terminus of human INCENP, encompassing amino acids 48-85, as the direct binding site for β-tubulin, a building block of microtubules. nih.gov This interaction is fundamental for the proper targeting of INCENP, and by extension the entire CPC, to the cleavage furrow during cytokinesis. nih.gov The specific fragment, Inner centromere protein (48-56), is an integral part of this crucial microtubule-binding domain.

The interaction between the INCENP (48-85) domain and microtubules is essential for the relocalization of the CPC from the centromeres to the central spindle at the metaphase-anaphase transition. nih.gov This repositioning is critical for the CPC's functions in late mitosis, including the regulation of cytokinesis. Research has shown that eliminating microtubules prevents the proper localization of INCENP to the equatorial cortex, highlighting the dependency of its targeting on a dynamic microtubule network. nih.gov

The following interactive table summarizes key research findings related to the functional domains of INCENP:

Domain/RegionAmino Acid Residues (Human)Interacting PartnersKey Function
N-terminal Microtubule-Binding Domain48-85β-tubulinDirect binding to microtubules, crucial for localization to the central spindle and cleavage furrow.
N-terminal DomainN-terminusSurvivin, BorealinForms a three-helix bundle for targeting the CPC to the inner centromere.
Central SAH DomainCentral RegionMicrotubulesActs as a flexible linker and contains a second microtubule-binding site.
C-terminal IN-boxC-terminusAurora B KinaseBinds to and activates Aurora B kinase.

The evolution of our understanding of INCENP, from its initial discovery as a "passenger" protein to the detailed mapping of its functional domains, underscores its central importance in ensuring the fidelity of cell division. The specific region encompassing amino acids 48-56 is a critical component of the machinery that guides this essential protein to its correct location at the right time, thereby safeguarding genomic stability.

Properties

sequence

EFSKEPELM

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Inner centromere protein (48-56)

Origin of Product

United States

Molecular Architecture and Domain Organization of Incenp

Primary Structure and Conserved Motifs

The primary structure of INCENP features several evolutionarily conserved motifs that are essential for its function. Within the N-terminal region, a minimal centromere-targeting module of 68 amino acids has been identified. nih.govrupress.org This module contains two critical conserved motifs: a 13-amino acid sequence required for targeting to centromeres and a subsequent 11-amino acid motif necessary for its transfer to the spindle. nih.govnih.gov

Specifically, the amino acids 32-44 of chicken INCENP are essential for its localization to the centromere. nih.gov Another highly conserved region, spanning amino acids 52-62 in the chicken protein, is crucial for its subsequent targeting to the midbody. researchgate.net At its C-terminus, INCENP possesses a highly conserved IN-box domain, which is responsible for binding and activating the Aurora B kinase. rupress.orgnih.gov

Functional Domains and Their Structural Characteristics

The functionality of INCENP is dictated by its distinct structural domains, each with specific roles and interaction partners. These domains work in concert to ensure the proper localization and function of the entire chromosomal passenger complex.

N-terminal Region: Interaction with Survivin and Borealin

The N-terminal domain of INCENP is critical for its initial targeting to the centromere. rupress.org This region interacts directly with two other components of the CPC, Survivin and Borealin. wikipedia.orgmolbiolcell.org This interaction is not only crucial for the localization of the CPC but also for its stability. nih.gov

The interaction between the N-terminus of INCENP, Survivin, and Borealin results in the formation of a stable, three-helix bundle. nih.govwikipedia.orgnih.gov This heterotrimeric structure is comprised of the N-terminal 58 amino acids of INCENP, full-length Survivin, and Borealin. researchgate.net The formation of this subcomplex is a prerequisite for the correct targeting of the CPC to the inner centromere during the early stages of mitosis. rupress.orgnih.govnih.gov

Central Single α-Helix (SAH) Domain

Initially predicted to be a coiled-coil domain, the central region of INCENP is now understood to be a single α-helix (SAH) domain. nih.govnih.govnih.gov This domain acts as a flexible linker between the N-terminal centromere-targeting region and the C-terminal Aurora B-activating domain. nih.gov In chicken INCENP, this SAH domain is approximately 213 residues long. nih.govnih.gov

The INCENP SAH domain exhibits remarkable flexibility, a key feature for its function. nih.gov It is proposed to act like a "dog leash," allowing the Aurora B kinase, bound to the C-terminus, to reach and phosphorylate substrates in the dynamic outer kinetochore while the N-terminus of INCENP remains anchored to the inner centromere. nih.govnih.gov This flexibility is crucial for the CPC's ability to respond to changes in spindle tension and correct improper microtubule attachments. nih.govcore.ac.uk The SAH domain is a stable, monomeric structure that can extend significantly under physiological forces, from a resting length of about 32 nm to a potential stretched length of up to 80 nm. nih.govnih.gov

The SAH domain of INCENP contains at least one direct microtubule-binding site. nih.govnih.gov Research has shown that the N-terminal half of the chicken INCENP SAH domain binds directly to microtubules in vitro. nih.govnih.govmerckmillipore.com This interaction is important for the proper localization of the CPC and for the activation of the mitotic checkpoint, particularly under conditions of suppressed microtubule dynamics. nih.gov The microtubule-binding activity of the SAH domain is thought to be negatively regulated by phosphorylation mediated by Cyclin-dependent kinase. nih.gov In addition to the SAH domain, another microtubule-binding site has been identified near the N-terminus of INCENP. nih.gov

C-terminal IN-box Region: Aurora B/C Kinase Binding and Activation

The C-terminal region of INCENP contains the IN-box, a conserved domain that is essential for the activation of the Aurora B and Aurora C kinases, the enzymatic core of the CPC. capes.gov.brnih.govroyalsocietypublishing.org The binding of the IN-box to Aurora B is a critical step that initiates a cascade of events leading to the full activation of the kinase. rupress.orgresearchgate.net This interaction occurs in a manner that is structurally distinct from how other activators, like TPX2, bind to the related Aurora A kinase. nih.govresearchgate.net

Upon binding, the IN-box wraps around the small lobe of the Aurora B kinase domain, inducing a conformational change that allosterically promotes the active state of the kinase's T-loop. nih.govresearchgate.net This initial binding results in a partial activation of Aurora B. rupress.org This partially active Aurora B then phosphorylates two key serine residues within a conserved Threonine-Serine-Serine (TSS) motif located at the C-terminus of the INCENP IN-box itself. nih.govroyalsocietypublishing.org

This phosphorylation of the TSS motif is a crucial feedback mechanism that leads to the full activation of the Aurora B kinase. nih.govnih.gov The phosphorylation event stabilizes the active conformation of the kinase, leading to a significant increase in its enzymatic activity, estimated to be at least 100-fold. nih.govelifesciences.org This fully active Aurora B can then phosphorylate numerous substrates that are vital for the correct progression of mitosis, including the correction of chromosome-microtubule attachments and the regulation of cytokinesis. nih.govnih.gov Specific residues within the IN-box, such as W845 and F881 in human INCENP, have been identified as essential for a high-affinity interaction with Aurora B. nih.govroyalsocietypublishing.org

Conformational Dynamics and Allosteric Regulation

The regulation of Aurora B kinase activity by INCENP is a classic example of allosteric regulation, where binding at one site (the IN-box interaction) influences the activity at a distant site (the kinase active site). nih.govresearchgate.net This process is inherently dependent on the conformational dynamics of both proteins. ucsf.edu The binding of the IN-box to Aurora B induces significant structural rearrangements in the kinase, shifting it from an inactive to a partially active state. researchgate.net

Molecular dynamics simulations and experimental data have revealed that the dynamics of Aurora B and the IN-box are intricately interconnected. nih.govelifesciences.org The IN-box itself can play both positive and negative regulatory roles depending on the phosphorylation state of the complex. nih.govelifesciences.org The initial binding event allosterically induces the T-loop of Aurora B to adopt a more active conformation. nih.gov However, full activation is a multi-step process that requires subsequent phosphorylation events. nih.gov

The process begins with the IN-box binding, which promotes the autophosphorylation of Aurora B on its activation loop (at Threonine 232) in an intermolecular reaction (in trans). nih.govresearchgate.net This is followed by the phosphorylation of the TSS motif on the IN-box. royalsocietypublishing.org These phosphorylation events are not independent; they synergistically contribute to the full activation of the kinase. nih.govelifesciences.org The phosphorylation of the IN-box's C-terminal tail causes it to extend further and interact with the phosphorylated activation loop of the kinase, stabilizing the fully active state. nih.govelifesciences.org This dynamic interplay and the series of conformational changes ensure that the high kinase activity of the CPC is spatially and temporally confined to the correct time and place during mitosis, preventing errors in chromosome segregation. rupress.orgnih.gov

Table 2: Research Findings on INCENP-Aurora B Interaction

FindingMethod(s) UsedKey ConclusionReference(s)
Structure of Aurora B/IN-box Complex X-ray CrystallographyINCENP's IN-box forms a crown around Aurora B's N-lobe, allosterically activating the T-loop. nih.govresearchgate.net
Role of IN-box Phosphorylation In vitro kinase assays, MutagenesisPhosphorylation of the C-terminal TSS motif in the IN-box is required for full Aurora B activation. nih.govroyalsocietypublishing.org
Synergistic Activation MD simulations, Hydrogen-deuterium exchange (HDX)Phosphorylation of both the Aurora B activation loop and the IN-box TSS motif are synergistically responsible for full enzymatic activity. nih.govelifesciences.org
Dynamic Interconnection MD simulations, HDXThe conformational dynamics of Aurora B and the IN-box are interconnected, with the IN-box playing dual regulatory roles. nih.govelifesciences.org
Inhibition by IN-box Peptides Overexpression of soluble IN-box in cellsThe interaction between Aurora B and the IN-box is a viable target for inhibiting CPC function in vivo. nih.govroyalsocietypublishing.org

Molecular Interactions and Complex Formation of Incenp

Integration within the Chromosomal Passenger Complex (CPC)

INCENP is the foundational scaffold upon which the entire Chromosomal Passenger Complex (CPC) is built. nih.gov This complex, which also includes the kinase Aurora B, Survivin, and Borealin, is essential for correcting improper kinetochore-microtubule attachments and ensuring accurate chromosome segregation. frontiersin.orguni-muenchen.de The subunits of the CPC are interdependent for their stability and correct localization during mitosis. uni-muenchen.denih.gov INCENP's structure is key to its function, with its N-terminal domain tethering the complex to specific locations within the cell and its C-terminal domain responsible for activating the complex's kinase activity. uniprot.orggenecards.org The region encompassing amino acids 48-56 is part of this N-terminal localization domain, which is crucial for the CPC's functions in early mitosis. embopress.orgrupress.org

The interaction between INCENP and Aurora B kinase is the functional cornerstone of the CPC. INCENP acts as both a targeting platform and a direct activator of Aurora B. nih.govnih.gov This interaction is mediated by a highly conserved region at the C-terminus of INCENP known as the IN-box. nih.govnih.gov The binding of the IN-box to Aurora B is indispensable for the kinase's activity, which is required for numerous mitotic processes, including the phosphorylation of histone H3, correction of chromosome attachment errors, and regulation of cytokinesis. tandfonline.comnih.gov Depletion of any of the core CPC components, including INCENP, leads to the mislocalization of the entire complex and severe defects in mitotic progression. nih.govmolbiolcell.org

The activation of Aurora B by INCENP is a sophisticated, multi-step process that ensures kinase activity is precisely controlled in time and space. The initial binding of the INCENP IN-box to the kinase domain of Aurora B induces a conformational change that results in partial activation. tandfonline.com Full activation is achieved through a positive feedback loop. nih.gov Once partially active, Aurora B phosphorylates a conserved trio of residues—Threonine-Serine-Serine (TSS)—located near the C-terminus of INCENP itself. molbiolcell.orgfrontiersin.org This phosphorylation event dramatically enhances Aurora B's catalytic activity. nih.govmolbiolcell.org A mutant version of INCENP where these TSS residues cannot be phosphorylated is a poor activator of Aurora B, demonstrating that this phosphorylation step is critical for the full function of the CPC. nih.govmolbiolcell.org

INCENP also plays a role in regulating Aurora C, a kinase highly related to Aurora B that is primarily expressed during meiosis but is also found in some cancers. plos.org Similar to its interaction with Aurora B, the C-terminal IN-box of INCENP binds to and is essential for the activation of Aurora C. uniprot.orgplos.org In vitro studies have confirmed that INCENP phosphorylation is a shared mechanism for activating both Aurora B and Aurora C. plos.org This suggests that in cells where both kinases are present, INCENP can serve as a common activator, potentially leading to overlapping functions and the formation of heterogeneous CPCs. plos.org

The N-terminal region of INCENP is responsible for the crucial localization of the CPC to the inner centromere during the early stages of mitosis. This region, which includes the 48-56 amino acid sequence, interacts directly with Survivin (also known as BIRC5). uniprot.orgembopress.orgnih.gov This interaction is part of a stable, ternary subcomplex formed by the N-termini of INCENP and Borealin, and the C-terminus of Survivin, which assemble into a three-helix bundle. nih.govnih.gov This "localization module" is essential for tethering the entire CPC to its sites of action. tandfonline.com While Survivin is critical for targeting the complex, its direct role in modulating Aurora B's kinase activity remains a subject of some debate, with some studies indicating it is required for full activation and others suggesting it does not influence kinase activity under certain assay conditions. nih.govmolbiolcell.orgnih.gov

Borealin (also known as CDCA8) is the third non-enzymatic subunit of the CPC and is a critical interaction partner of INCENP. The N-terminus of INCENP, along with Survivin, binds to Borealin to form the CPC's core localization module. uniprot.orgnih.gov Research indicates that Borealin plays a role in promoting the binding of Survivin to INCENP, thereby stabilizing the localization subcomplex. embopress.org The formation of a 1:1:1 complex of INCENP-Survivin-Borealin is essential for CPC function, and the absence of Borealin disrupts the localization of the other components and leads to mitotic failure. embopress.orgnih.gov Studies using a chimeric protein where Survivin is fused directly to INCENP have shown that this fusion can restore CPC function even in the absence of Borealin, highlighting the central role of the INCENP-Survivin connection that Borealin facilitates. embopress.org

Interaction with Aurora B Kinase

Interactions with Other Centromere- and Spindle-Associated Proteins

Beyond its core role within the CPC, INCENP serves as a crucial interaction hub, connecting the complex to a variety of other proteins that regulate mitosis. These interactions are vital for the precise spatial and temporal control of cell division.

Heterochromatin Protein 1 (HP1/CBX5): INCENP physically interacts with HP1, a key component of heterochromatin. nih.gov This interaction is mediated by a unique bipartite binding module within the N-terminal region of INCENP, termed the SSH domain (Structure composed of Strand and Helix), which confers high-affinity binding. rupress.org This interaction is thought to be important not for the initial targeting of the CPC to centromeres, but for its subsequent transfer from the chromosomes to the central spindle during anaphase. nih.govrupress.org

Mitotic Kinesin-Like Protein 2 (MKLP2/KIF20A): The translocation of the CPC from centromeres to the central spindle at the onset of anaphase is an active process that requires the motor protein MKLP2. frontiersin.org This interaction is mediated by a specific RRKKRR motif within the N-terminal region of INCENP. rupress.org MKLP2 is believed to promote the release of the CPC from chromatin by competing with DNA for binding to this motif, thereby facilitating the complex's journey to its next location. rupress.org

Other Interacting Proteins: INCENP's network of interactions also includes the spindle assembly checkpoint kinase Bub1 , whose localization to the kinetochore is controlled by INCENP. uniprot.orgfrontiersin.org Additionally, the telophase disc protein TD-60 has been identified as an INCENP-binding partner that is also required for the proper centromeric localization of the CPC. nih.gov

Data Tables

Table 1: Core Components of the Chromosomal Passenger Complex (CPC)

Component Gene Name Primary Role in the Complex Interacting Region on INCENP
Inner Centromere Protein INCENP Scaffolding protein; activates Aurora B/C N/A
Aurora B Kinase AURKB Catalytic subunit; phosphorylates mitotic substrates C-Terminal IN-Box nih.govnih.gov
Survivin BIRC5 Localization subunit; targets CPC to centromeres N-Terminal Domain uniprot.orgnih.gov

| Borealin | CDCA8 | Localization subunit; facilitates INCENP-Survivin binding | N-Terminal Domain embopress.orgnih.gov |

Table 2: Other INCENP-Interacting Proteins

Protein Gene Name Function in Relation to INCENP
Heterochromatin Protein 1α CBX5 Binds N-terminus of INCENP; may regulate CPC transfer to the anaphase spindle. nih.govrupress.org
Mitotic Kinesin-Like Protein 2 KIF20A Motor protein; binds INCENP N-terminus to translocate CPC to the central spindle. frontiersin.orgrupress.org
Budding uninhibited by benzimidazoles 1 BUB1 Mitotic checkpoint kinase; its kinetochore localization is controlled by INCENP. uniprot.orgfrontiersin.org

| Telophase disc 60kDa protein | PSRC1 | Chromosomal passenger protein; binds INCENP and aids in CPC localization. nih.gov |

Inner centromere protein (INCENP) is a critical scaffolding protein and a core component of the Chromosomal Passenger Complex (CPC), which is a master regulator of mitosis. uniprot.orggenecards.org The structure and function of INCENP are defined by its interactions with a host of other proteins, enabling it to orchestrate key mitotic events from chromosome alignment to cytokinesis. The N-terminal region of INCENP is involved in targeting the CPC to the inner centromere through its association with Borealin and Survivin, while the C-terminal IN-box domain is responsible for binding to and activating the kinase Aurora B. nih.govnih.gov Between these ends lies a central region containing a single α-helix (SAH) domain that facilitates microtubule binding. nih.gov

Chromatin Remodeling and Epigenetic Regulators

The localization and function of the CPC are intimately linked to the chromatin state. INCENP mediates crucial interactions with epigenetic regulators, ensuring the complex is correctly positioned to perform its functions.

INCENP plays a significant role in localizing the CPC to centromeric heterochromatin through direct interactions with chromatin-associated proteins. One such key interaction is with Heterochromatin Protein 1 (HP1), a family of proteins that recognize and bind to methylated histones, contributing to chromatin compaction. Specifically, INCENP interacts with the gamma isoform of HP1, CBX5. genecards.org This interaction is important for the proper localization of the CPC to the centromeres and is mediated by the N-terminal region of INCENP. nih.govnih.gov Furthermore, INCENP has been shown to be required for the recruitment of CBX5 to mitotic centromeres, indicating a reciprocal relationship that stabilizes the CPC's position. uniprot.orggenecards.org

INCENP also interacts with Pogo transposable element with ZNF domain (POGZ), a protein implicated in neurodevelopmental disorders that functions as a chromatin regulator. genecards.orgnih.gov The interaction between INCENP and POGZ is competitive with the INCENP-CBX5 interaction. This suggests a regulatory mechanism where POGZ can influence the association of the CPC with heterochromatin by modulating its ability to bind to CBX5. genecards.org

Interacting ProteinFunctionRole of Interaction with INCENP
CBX5 (HP1γ) Recognizes methylated histones, involved in heterochromatin formation.Tethers the Chromosomal Passenger Complex (CPC) to centromeric heterochromatin. genecards.orgnih.govnih.gov
POGZ Chromatin regulator involved in development.Competes with CBX5 for binding to INCENP, potentially regulating CPC localization. genecards.org

Microtubule Dynamics Regulators

INCENP is a microtubule-binding protein, and this interaction is essential for the CPC's role in monitoring kinetochore-microtubule attachments, regulating the spindle assembly checkpoint, and positioning the cleavage furrow during cytokinesis. nih.govnih.gov

Direct Microtubule Binding Activities

INCENP possesses at least two distinct microtubule-binding domains. One is located in the central single α-helix (SAH) domain, which acts as a flexible linker allowing the Aurora B kinase portion of the CPC to reach its substrates. nih.gov The other microtubule-binding site is found in the N-terminal region of the protein. frontiersin.org This direct binding allows the CPC to localize to the mitotic spindle and the central spindle during anaphase. nih.gov When expressed in interphase cells, INCENP can cause bundling of microtubules, further demonstrating its direct interaction with the microtubule cytoskeleton. nih.gov The ability of INCENP to bind directly to microtubules is crucial for targeting the CPC to the cleavage plane, a process that requires dynamic microtubules. nih.gov

Interaction with Tubulin Beta Chain

The interaction between INCENP and microtubules is highly specific. Research combining yeast two-hybrid systems and in vitro binding assays has demonstrated that INCENP binds directly to the beta-tubulin subunit of the microtubule polymer. nih.gov This interaction is mediated by a conserved domain within the N-terminal region of INCENP, specifically encompassing amino acid residues 48-85. nih.govfrontiersin.org This region, which includes the 48-56 peptide sequence, is therefore critical for one of INCENP's primary microtubule-tethering functions.

INCENP DomainInteracting PartnerFunction of Interaction
N-terminal (residues 48-85)Tubulin Beta ChainDirect binding to microtubules for CPC targeting to the equatorial cortex. nih.gov
Central SAH DomainMicrotubulesDirects Aurora B kinase activity toward substrates near microtubules. uniprot.orgnih.gov

Kinetochore Components

The CPC, with INCENP as its backbone, localizes to the inner centromere and is a key regulator of the outer kinetochore, the protein complex that attaches directly to spindle microtubules. uniprot.orgbiorxiv.org It ensures the fidelity of chromosome segregation by destabilizing incorrect kinetochore-microtubule attachments until proper, tension-generating connections are made.

Regulation of BUB1 Localization

INCENP is crucial for the correct localization and function of several kinetochore-associated proteins, including the mitotic checkpoint kinase BUB1 (Budding Uninhibited by Benzimidazoles 1). While a direct physical binding between INCENP and BUB1 has not been extensively characterized, INCENP's role in regulating BUB1's position is mediated through the CPC. The Aurora B kinase, activated by INCENP, is known to contribute to the recruitment of BUB1 to the kinetochore. frontiersin.orgresearchgate.neted.ac.uk This establishes a hierarchical pathway where the proper localization and scaffolding function of INCENP are prerequisites for creating a functional CPC that can then recruit and activate other essential mitotic regulators like BUB1 at the kinetochore. frontiersin.orgmolbiolcell.org The recruitment of BUB1 is a critical step in the assembly of the spindle assembly checkpoint, as BUB1 itself is required for the subsequent kinetochore localization of other checkpoint proteins, including BubR1, CENP-E, and Mad2. biologists.comnih.govresearchgate.net

Other Identified Interactors

Beyond its core interactions within the CPC and its localization to the kinetochore, INCENP engages with other proteins that modulate its function and the processes of mitosis and cytokinesis.

One such interactor is the Ecotropic viral integration site 5 (EVI5) protein. nih.gov Research has demonstrated that EVI5 associates with the INCENP-Aurora B kinase-Survivin complex. nih.gov EVI5 exhibits a dynamic localization pattern during mitosis, associating with the mitotic spindle and later with the midzone and midbody during cytokinesis. nih.gov Experimental knockdown of EVI5 leads to a failure in the completion of cytokinesis, resulting in multinucleated cells, a phenotype that underscores its essential role in the final stages of cell division. nih.gov The association of EVI5 with the CPC suggests its involvement in the complex machinery that facilitates cell septation. nih.gov

Another protein that has been functionally linked to the CPC is the Jumping Translocation Breakpoint (JTB) protein. While a direct physical interaction between JTB and INCENP has not been definitively established, JTB is known to be a pivotal regulator of mitosis and chromosomal segregation. It is functionally associated with the CPC and interacts with key mitotic regulators like Aurora kinases A and B. JTB's expression levels are dynamic throughout the cell cycle, peaking during the G2 and M phases. Its role in the mitotic spindle pathway and its influence on cell division and cytokinesis highlight a functional relationship with the CPC, and by extension, with INCENP.

Interacting Proteins Table

Interacting ProteinComplex AssociationFunction of Interaction
CENP-A Inner KinetochoreForms the foundation of the centromere where the CPC localizes.
CENP-C Constitutive Centromere-Associated Network (CCAN)A core component of the inner kinetochore that contributes to the platform for CPC function.
CENP-T/W Complex Constitutive Centromere-Associated Network (CCAN)Part of the inner kinetochore structure that recruits microtubule-binding proteins and is regulated by the CPC's kinase activity. oup.com
EVI5 Associates with the Chromosomal Passenger ComplexPlays an essential role in the completion of cytokinesis. nih.gov
JTB Functionally linked to the Chromosomal Passenger ComplexA regulator of mitosis and chromosomal segregation that interacts with Aurora kinases.

Subcellular Localization and Dynamic Relocalization of Incenp During the Cell Cycle

Interphase Localization and Centromere Association

During interphase, the period of cell growth and DNA replication, INCENP is primarily found within the nucleus. While not as dramatically localized as in mitosis, it can be associated with centromeres, the specialized regions of chromosomes. This early association is a critical preparatory step for its subsequent mitotic functions. The N-terminal region of INCENP is essential for this targeting.

Mitotic Localization Dynamics

The transition from interphase to mitosis marks the beginning of a highly choreographed series of relocalizations for INCENP. As part of the CPC, its movement ensures that the complex is in the right place at the right time to regulate chromosome segregation and cytokinesis.

Prophase and Prometaphase: Inner Centromere and Pericentromeric Regions

In the early stages of mitosis, prophase and prometaphase, INCENP is observed to be distributed along the chromosome arms. rupress.org As mitosis proceeds, it becomes progressively concentrated at the centromeres. rupress.orgnih.gov This pattern of movement is referred to as indirect centromere targeting, distinguishing it from proteins that bind directly to the centromere without prior association with the chromosome arms. rupress.org By prometaphase, INCENP, along with the entire CPC, is highly enriched at the inner centromere, a region located between the sister chromatids. uniprot.orgnih.gov

Metaphase: Concentrated at the Inner Centromere

During metaphase, when the chromosomes align at the metaphase plate, INCENP and the CPC are concentrated at the inner centromere. uniprot.orgnih.govbiologists.com This specific localization is critical for the CPC to monitor and correct kinetochore-microtubule attachments, ensuring that each sister chromatid is attached to opposite spindle poles. nih.gov The tension generated by proper bipolar attachment is thought to physically separate the outer kinetochore from the inner centromere-localized CPC, a key aspect of the spindle assembly checkpoint. nih.gov

Anaphase: Dissociation from Chromosomes and Relocalization to Central Spindle Midzone

The onset of anaphase triggers a dramatic shift in INCENP's location. As sister chromatids separate and move towards the spindle poles, INCENP dissociates from the chromosomes and relocates to the central spindle midzone, the region of overlapping microtubules between the separating chromatids. nih.govuniprot.orgresearchgate.net This transfer is essential for the CPC's role in regulating the formation and function of the central spindle, a structure vital for cytokinesis. nih.gov A portion of INCENP also localizes to the cell cortex at the site of the future cleavage furrow. rupress.org

Telophase and Cytokinesis: Concentration at the Midbody

In the final stages of cell division, telophase and cytokinesis, INCENP becomes highly concentrated at the midbody, a transient structure formed from the remnants of the central spindle that connects the two daughter cells before their final separation. nih.govuniprot.orgresearchgate.net This localization is crucial for the terminal phase of cytokinesis, known as abscission. The N-terminal domain of INCENP contains motifs that are necessary for its targeting to the midbody. rupress.org

Mechanisms of Cell Cycle-Dependent Targeting and Release

The dynamic relocalization of INCENP is a tightly regulated process involving a network of protein-protein interactions and post-translational modifications.

The targeting of the CPC, and therefore INCENP, to the inner centromere in early mitosis is a multi-step process. It involves the binding of the CPC to specific histone modifications on the centromeric chromatin.

The release of INCENP from the centromeres and its transfer to the central spindle at the metaphase-to-anaphase transition are also highly regulated. This process is thought to be initiated by the dephosphorylation of specific proteins. For instance, the dephosphorylation of INCENP itself by the phosphatase CDC14 has been implicated in its redistribution from centromeres to the spindle midzone. nih.gov Furthermore, the activity of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle, also plays a role. nih.govyoutube.comkhanacademy.orgyoutube.com The phosphorylation of INCENP by Cdk1 is believed to negatively regulate its association with the central spindle, and the decrease in Cdk1 activity at anaphase onset facilitates INCENP's relocalization. nih.gov

The interaction of INCENP with other proteins is also critical for its localization. The N-terminal region of INCENP interacts with other CPC components, Survivin and Borealin, which are essential for centromeric targeting. nih.gov The C-terminal region of INCENP binds to and activates Aurora B kinase, another core member of the CPC. nih.govnih.gov The kinase activity of Aurora B is itself required for the proper localization of the CPC throughout mitosis. nih.govrupress.orgnih.gov For its localization to the central spindle and midbody, INCENP interacts with microtubule-associated proteins, including the kinesin motor protein Mklp2. nih.govresearchgate.net In some organisms, the kinesin-related protein Kif12 is required for the movement of INCENP from the central spindle to the cleavage furrow. nih.gov An interaction with Heterochromatin Protein 1 (HP1) has also been suggested to play a role in the transfer of INCENP from chromosomes to the anaphase spindle. rupress.org

Table 1: Subcellular Localization of INCENP Throughout the Cell Cycle

Cell Cycle StagePrimary Localization
InterphaseNucleus, with some association with centromeres
ProphaseChromosome arms, beginning to concentrate at centromeres
PrometaphaseInner centromere and pericentromeric regions
MetaphaseHighly concentrated at the inner centromere
AnaphaseCentral spindle midzone and cell cortex at the cleavage furrow
Telophase/CytokinesisMidbody

Table 2: Key Proteins Involved in INCENP Localization

ProteinRole in INCENP Localization
CPC Components
Aurora BInteracts with the C-terminus of INCENP; its kinase activity is required for proper CPC localization.
SurvivinInteracts with the N-terminus of INCENP; essential for centromeric targeting.
BorealinInteracts with the N-terminus of INCENP; essential for centromeric targeting.
Regulating Enzymes
Cdk1Phosphorylation of INCENP negatively regulates its association with the central spindle.
CDC14Dephosphorylation of INCENP is implicated in its relocalization from centromeres to the central spindle.
Interacting Proteins
Mklp2A kinesin motor protein that interacts with INCENP for its localization to the central spindle and midbody.
Kif12A kinesin-related protein involved in moving INCENP to the cleavage furrow in some organisms.
HP1May play a role in the transfer of INCENP from chromosomes to the anaphase spindle.

Role of Specific Protein-Protein Interactions in Localization

The precise targeting of INCENP, and by extension the entire CPC, to its various locations during mitosis is dictated by a network of direct physical interactions with other proteins. These interactions ensure the complex is correctly positioned to perform its functions.

The N-terminal domain of INCENP is a critical hub for localization signals. It engages in a crucial interaction with Survivin and Borealin, forming a stable three-helix bundle subcomplex. wikipedia.org This tripartite interaction is fundamental for targeting the CPC to the centromere. embopress.orgwikipedia.org Depletion of any of these components results in the mislocalization of the others, highlighting their interdependence for proper centromeric targeting. nih.govmolbiolcell.org Specifically, Borealin is thought to facilitate the interaction between Survivin and INCENP. embopress.org

A key region within the N-terminus of human INCENP, encompassing residues 48-85, contains a microtubule-binding domain. frontiersin.org This region, which includes the specified "Inner centromere protein (48-56)" fragment, contributes to the CPC's ability to associate with the mitotic spindle. This interaction is essential for the complex's transfer to the spindle midzone during anaphase. nih.govfrontiersin.org Furthermore, the central region of INCENP contains a single alpha-helix (SAH) domain that also binds directly to microtubules, providing another point of interaction that directs Aurora B/C activity towards substrates near microtubules. uniprot.orgnih.gov

The C-terminal end of INCENP contains the IN-box domain, which is responsible for binding and activating Aurora B kinase. wikipedia.orgnih.gov While this interaction is primarily catalytic, the formation of the complete, active CPC is a prerequisite for its stable localization, suggesting that the association with Aurora B also contributes to proper targeting. nih.gov

Beyond the core CPC components, INCENP's localization can be influenced by interactions with chromatin-associated proteins. For instance, it interacts with Heterochromatin Protein 1 (HP1), also known as CBX5. genecards.org This interaction is implicated in the localization of the CPC to centromeres, particularly during interphase. uniprot.org

Table 1: Key Protein-Protein Interactions Regulating INCENP Localization

Interacting Protein INCENP Domain/Region Role in Localization
Survivin N-terminus Forms a three-helix bundle with Borealin and INCENP, essential for centromeric targeting of the CPC. embopress.orgwikipedia.org
Borealin N-terminus Part of the three-helix bundle that targets the CPC to the centromere; facilitates the Survivin-INCENP interaction. embopress.orgwikipedia.org
Microtubules N-terminus (residues 48-85) & Central SAH Domain Directs the CPC towards microtubules, crucial for its localization to the central spindle and midbody. uniprot.orgnih.govfrontiersin.org
Aurora B Kinase C-terminus (IN-box) Binds and activates the kinase; formation of the complete complex is required for stable localization at mitotic structures. wikipedia.orgnih.gov

Phosphorylation-Dependent Regulation of Localization

Phosphorylation acts as a master switch, dynamically regulating the CPC's localization and activity throughout the cell cycle. A complex network of kinases and phosphatases modifies INCENP and other proteins, creating and removing docking sites that guide the CPC's journey.

A primary event governing CPC localization is the phosphorylation of histones, which creates a specific "code" on chromatin that the CPC can read. Two key pathways are involved:

Haspin Kinase Pathway : The Haspin kinase phosphorylates Histone H3 at Threonine 3 (H3pT3). This phosphorylated residue is directly recognized and bound by the BIR domain of Survivin, recruiting the entire CPC to the inner centromere. elifesciences.orgnih.gov

Bub1 Kinase Pathway : The Bub1 kinase phosphorylates Histone H2A at Threonine 120 (H2ApT120). This mark recruits Shugoshin (Sgo1), which in turn binds to the Borealin subunit of the CPC, providing a second, parallel mechanism for centromeric recruitment. elifesciences.orgnih.gov

These two pathways, anchored by different histone marks, ensure the robust localization of the CPC to the inner centromere region between the sister kinetochores. nih.gov

The phosphorylation of INCENP itself is also critical. During early mitosis, Cyclin-dependent kinase 1 (Cdk1) phosphorylates INCENP on multiple residues. tandfonline.comfrontiersin.org Phosphorylation of Threonine 59 (in human INCENP) is a key trigger for recruiting a pool of the CPC to kinetochores. frontiersin.org This Cdk1-mediated phosphorylation also primes INCENP for subsequent interaction with Polo-like kinase 1 (Plk1). The docking of Plk1 is crucial for enriching the CPC at centromeres. tandfonline.comnih.gov

The transition from a centromeric to a central spindle localization at anaphase is also under phosphorylation control. The dephosphorylation of Cdk1-dependent sites on INCENP is required for the complex to be released from the chromosomes and relocated to the spindle midzone. frontiersin.org A phosphomimetic mutant that cannot be dephosphorylated remains stuck on the chromosomes during anaphase, preventing proper relocalization. frontiersin.org

Finally, Aurora B kinase activity itself, stimulated by its binding to the INCENP IN-box, contributes to localization through autophosphorylation and the phosphorylation of other substrates. Phosphorylation of a conserved motif in the C-terminus of INCENP by Aurora B is critical for the full activation of the kinase. nih.govmolbiolcell.org This active state is necessary for the stable association of the complex with its targets. nih.gov

Table 2: Key Phosphorylation Events Regulating INCENP Localization

Phosphorylated Protein Kinase Site(s) Role in Localization
Histone H3 Haspin Threonine 3 (H3T3) Creates a binding site for the Survivin subunit, recruiting the CPC to the inner centromere. elifesciences.orgnih.gov
Histone H2A Bub1 Threonine 120 (H2AT120) Creates a binding site for Sgo1, which then recruits the CPC via Borealin to the inner centromere. elifesciences.orgnih.gov
INCENP Cdk1 Threonine 59 (T59) Triggers recruitment of the CPC to kinetochores in early mitosis and primes for Plk1 docking. tandfonline.comfrontiersin.org
INCENP Plk1 STD motif Phosphorylation of this region is essential for proper chromosome alignment and cytokinesis. nih.gov

Compound and Protein Names

NameType
Inner centromere protein (INCENP)Protein
Aurora B kinaseProtein (Kinase)
SurvivinProtein
BorealinProtein
Cyclin-dependent kinase 1 (Cdk1)Protein (Kinase)
Polo-like kinase 1 (Plk1)Protein (Kinase)
HaspinProtein (Kinase)
Bub1 kinaseProtein (Kinase)
Shugoshin (Sgo1)Protein
Heterochromatin Protein 1 (HP1/CBX5)Protein
Histone H3Protein
Histone H2AProtein

Functional Mechanisms of Incenp in Mitosis and Meiosis

Scaffolding and Organization of the Chromosomal Passenger Complex (CPC)

INCENP serves as the foundational scaffold upon which the entire Chromosomal Passenger Complex (CPC) assembles. aacrjournals.orgnih.govnih.gov This complex, a master regulator of mitosis, is composed of INCENP, Survivin, Borealin, and the kinase Aurora B. nih.gov INCENP's central role lies in its ability to directly interact with all other CPC components, thereby coordinating their localization and function. aacrjournals.orgnih.gov

The N-terminus of INCENP is crucial for its localization to centromeres and forms a three-helix bundle with Survivin and Borealin. nih.govcore.ac.uk This interaction is not only essential for targeting the CPC to the inner centromere during early mitosis but also for its subsequent relocation to the spindle midzone during anaphase and the midbody during telophase. nih.gov Disruption of INCENP expression leads to the dissociation and mislocalization of the entire CPC, highlighting its indispensable scaffolding function. aacrjournals.orgnih.gov

Table 1: Key Interactions of INCENP within the CPC

Interacting ProteinINCENP Domain InvolvedFunctional Significance
Aurora B KinaseC-terminal IN-box nih.govnih.govActivation of Aurora B kinase activity nih.govnih.gov
SurvivinN-terminus nih.govcore.ac.ukCentromere targeting of the CPC nih.govcore.ac.uk
BorealinN-terminus nih.govcore.ac.ukCentromere targeting of the CPC nih.govcore.ac.uk
Heterochromatin Protein 1 (HP1)N-terminus nih.govCPC localization during interphase nih.gov

Regulation of Chromosome Alignment and Segregation Fidelity

INCENP plays a direct and critical role in ensuring the proper alignment of chromosomes at the metaphase plate and their accurate segregation into daughter cells. aacrjournals.orgnih.gov Defects in INCENP function lead to severe errors in chromosome congression and segregation, often resulting in aneuploidy, a hallmark of many cancers. nih.govoup.com

Role in Kinetochore-Microtubule Attachment Error Correction

A key function of the INCENP-containing CPC is the correction of erroneous attachments between kinetochores and microtubules. nih.gov The CPC, localized to the inner centromere, can sense and destabilize incorrect attachments, such as syntelic (both sister kinetochores attached to microtubules from the same pole) or merotelic (one kinetochore attached to microtubules from both poles) attachments. nih.govnih.gov This error correction mechanism is primarily mediated by the Aurora B kinase, whose activity is tightly regulated by INCENP. nih.gov Aurora B phosphorylates various kinetochore and microtubule-associated proteins, including components of the Ndc80 complex, to reduce the affinity of incorrect microtubule attachments and allow for their correction. tandfonline.commdpi.com The localization of the INCENP-Aurora B complex to the centromere is essential for this error correction process. nih.gov

Sensing Spindle Tension and Centromere Stretch

The CPC, with INCENP at its core, is also involved in sensing the tension generated by correctly attached, bi-oriented chromosomes. When sister kinetochores are properly attached to opposite spindle poles, the resulting tension stretches the centromeric chromatin. nih.gov This physical stretching is thought to spatially separate the CPC at the inner centromere from its substrates at the outer kinetochore, thereby reducing the phosphorylation of kinetochore proteins by Aurora B and stabilizing the correct attachments. nih.govnih.gov INCENP itself is proposed to act as a flexible linker or "dog leash," allowing Aurora B to reach its substrates on dynamic microtubules while being anchored to the inner centromere. nih.govresearchgate.net This model suggests that the physical properties of INCENP are crucial for the tension-sensing mechanism.

Activation and Regulation of Aurora B/C Kinase Activity

INCENP is not merely a passive scaffold but an active regulator of the Aurora B and Aurora C kinases. The interaction between INCENP and Aurora B is a prerequisite for the full activation of the kinase. aacrjournals.orgnih.govnih.gov This activation occurs through a positive feedback loop where INCENP binding partially activates Aurora B, which in turn phosphorylates INCENP. researchgate.netnih.gov This phosphorylation event, particularly on a conserved C-terminal TSS motif, further stimulates Aurora B's kinase activity. nih.govresearchgate.netmolbiolcell.org

Spatial and Temporal Control of Aurora B/C Substrate Phosphorylation

The scaffolding function of INCENP is intimately linked to the spatial and temporal control of Aurora B/C activity. By targeting the CPC to specific subcellular locations at different stages of cell division, INCENP ensures that Aurora B/C can phosphorylate their substrates in a highly regulated manner. nih.gov In early mitosis, the centromeric localization of the CPC allows Aurora B to phosphorylate proteins involved in chromosome condensation and kinetochore-microtubule interactions. nih.govtandfonline.com As the cell progresses to anaphase and telophase, the CPC relocates to the central spindle and midbody, where Aurora B's activity is required for the completion of cytokinesis. nih.govnih.gov This dynamic relocalization, orchestrated by INCENP, is crucial for the coordination of nuclear and cytoplasmic division.

Table 2: Research Findings on INCENP-Mediated Aurora B Activation

FindingExperimental SystemKey ConclusionReference
INCENP stimulates Aurora B kinase activity.Recombinant proteinsThe C-terminal region of INCENP is sufficient for activation. nih.gov
Phosphorylation of INCENP's TSS motif is crucial for Aurora B activation.Human cellsA non-phosphorylatable INCENP mutant is a poor activator of Aurora B. nih.govmolbiolcell.org
INCENP acts as a rheostat for Aurora B activity.INCENP-conditional knockout cellsDifferent levels of Aurora B activity are required for distinct mitotic events. nih.gov
INCENP plays a catalytic role in Aurora B autophosphorylation.In vitro kinase assaysSubstoichiometric amounts of INCENP are sufficient for Aurora B autoactivation. researchgate.net

Contribution to the Spindle Assembly Checkpoint (SAC)

The Spindle Assembly Checkpoint (SAC) is a critical surveillance mechanism that ensures all chromosomes are properly attached to the mitotic spindle before the cell enters anaphase. frontiersin.org The CPC, and by extension INCENP, plays a significant role in the SAC. tandfonline.comnih.gov While the primary function of the CPC in the SAC was initially thought to be indirect, through its role in generating unattached kinetochores during error correction, there is growing evidence for a more direct role. tandfonline.com

Studies have shown that the centromeric localization of the INCENP-Aurora B complex is sufficient to activate and maintain the SAC, even in the absence of microtubules. tandfonline.comnih.gov Aurora B activity is required for the recruitment of key SAC components, such as BubR1, to unattached kinetochores. tandfonline.com Therefore, by controlling the localization and activity of Aurora B, INCENP is a key contributor to the generation of the "wait anaphase" signal that is central to the SAC's function. atomic-lab.org

Role in Central Spindle Formation and Midbody Assembly

During anaphase, the CPC, including INCENP, relocates from the centromeres to the central spindle, the antiparallel microtubule structure that forms between the separating chromosomes. thermofisher.com This relocalization is critical for the formation and function of the central spindle and the subsequent assembly of the midbody.

INCENP's role in this process is multifaceted. It is involved in the bundling of microtubules at the spindle midzone and is required for the proper localization of other key proteins to this structure. nih.govnih.gov For instance, in C. elegans, the INCENP homolog ICP-1 is necessary for the stable localization of ZEN-4, a kinesin-like protein essential for central spindle assembly. capes.gov.br Furthermore, studies in Drosophila have shown that INCENP binds directly to microtubules. nih.gov

The interaction between INCENP and Aurora B kinase is central to midbody assembly. High levels of Aurora B activity, modulated by INCENP, are required for the CPC to transfer from the chromosomes to the anaphase spindle midzone. rupress.orgrupress.org This transfer is a prerequisite for the subsequent steps of cytokinesis.

Regulation of Cytokinesis and Cell Abscission

Cytokinesis, the final stage of cell division, results in the physical separation of the two daughter cells. INCENP and the CPC play a pivotal role in this process, from the initiation of the cleavage furrow to the final abscission event. nih.gov

The localization of INCENP to the cleavage furrow is a critical step. nih.gov In Dictyostelium, this localization is dependent on the kinesin-related protein Kif12 and involves the direct interaction of the N-terminus of INCENP with the actin cytoskeleton. nih.gov This suggests a pathway where INCENP moves from the central spindle to the equatorial cortex, where it associates with the contractile ring. nih.gov

Once at the cleavage furrow, the CPC, through the kinase activity of Aurora B, regulates the final stages of cytokinesis. While not always essential for the initiation of furrowing, the complex is crucial for the completion of cytokinesis. nih.govresearchgate.net Depletion of INCENP in Drosophila leads to a failure of cytokinesis, resulting in polyploidy. nih.gov Similarly, in human cells, expression of a dominant-negative INCENP mutant interferes with the completion of cytokinesis. rupress.org

Coordination of Sister Chromatid Cohesion and Resolution

The faithful segregation of chromosomes during mitosis and meiosis depends on the precise regulation of sister chromatid cohesion. INCENP, as part of the CPC, is implicated in this process.

In mitosis, the loss of sister chromatid cohesion is accompanied by the loss of detectable INCENP from the inactive centromere of dicentric chromosomes, suggesting a role for the CPC in regulating sister chromatid separation. nih.gov The CPC's localization to the inner centromere is crucial for its function in this context. thermofisher.com Fragmentation of the inner centromere, which can be caused by defects in cohesin, leads to abnormal staining of INCENP and Aurora B. researchgate.net

In meiosis, INCENP's role in cohesion is even more pronounced. Studies in Drosophila have shown that mutations in the incenp gene lead to premature sister chromatid separation in meiosis I, resulting in chromosome nondisjunction in both meiotic divisions. nih.gov This is, at least in part, due to INCENP's role in the localization of the shugoshin protein MEI-S332, a key protector of centromeric cohesion. nih.gov INCENP binds to MEI-S332, and Aurora B, activated by INCENP, phosphorylates it, a step that is crucial for its proper localization to the centromeres. nih.gov

Regulation of Incenp Activity and Stability

Post-Translational Modifications: The Conductors of INCENP Function

The activity and localization of INCENP are dynamically regulated by a series of post-translational modifications (PTMs), which act as molecular switches, turning its functions on or off at specific times and locations during the cell cycle.

Phosphorylation: A Tale of Two Kinases

Phosphorylation is a key PTM that profoundly influences INCENP's function, primarily through the action of two critical kinases: Cyclin-dependent kinase 1 (CDK1) and Aurora B.

The N-terminal region of INCENP, which includes a domain spanning amino acids 1-58, is essential for its interaction with the other CPC components, Survivin and Borealin, forming a stable ternary subcomplex. nih.gov The region between amino acids 59 and 80 further enhances the robust targeting of the CPC to chromatin in metaphase and the central spindle in anaphase. nih.gov

Phosphorylation of INCENP by CDK1 plays a pivotal role in regulating the localization of the CPC. One of the microtubule-binding sites near the N-terminus of INCENP is negatively regulated by CDK1 phosphorylation, a modification that is active until the onset of anaphase. nih.gov This phosphorylation prevents premature interaction with microtubules. Furthermore, CDK1-mediated phosphorylation of INCENP creates a docking site for Polo-like kinase 1 (Plk1), another key mitotic regulator. This interaction is crucial for the timely transition from metaphase to anaphase.

Aurora B , the enzymatic core of the CPC, also phosphorylates INCENP. This phosphorylation occurs at the C-terminal IN-box domain of INCENP and is a critical step for the full activation of Aurora B kinase activity. nih.gov This creates a positive feedback loop where INCENP activates Aurora B, which in turn phosphorylates INCENP to further enhance its own activity. This mechanism ensures a robust and localized activation of Aurora B at the centromere.

Haspin is another kinase that indirectly influences INCENP function. Haspin phosphorylates histone H3 at threonine 3 (H3T3ph), creating a binding site for the CPC at the centromere. nih.gov This localization is a prerequisite for the subsequent phosphorylation events involving CDK1 and Aurora B that directly regulate INCENP.

KinasePhosphorylation Site on INCENPFunctional Consequence
CDK1 N-terminal regionNegatively regulates microtubule binding; Creates a docking site for Plk1
Aurora B C-terminal IN-boxActivates Aurora B kinase activity (positive feedback loop)
Haspin (Indirectly via Histone H3)Promotes localization of the CPC to the centromere

Ubiquitination and Proteasomal Degradation Pathways

The stability and turnover of INCENP are controlled by the ubiquitin-proteasome system. While specific E3 ubiquitin ligases that directly target INCENP for degradation are still being fully elucidated, it is known that the timely degradation of CPC components is essential for proper mitotic exit. The anaphase-promoting complex/cyclosome (APC/C), a major E3 ubiquitin ligase that controls the degradation of key mitotic proteins, is a likely candidate for regulating INCENP stability. Perturbations in the degradation of CPC components can lead to defects in chromosome segregation and cytokinesis.

Transcriptional and Translational Control Mechanisms

The expression of the INCENP gene is tightly regulated at both the transcriptional and translational levels to ensure its availability at the right time during the cell cycle.

Analysis of the INCENP gene promoter has identified potential binding sites for several transcription factors, including C/EBPalpha, E47, and STAT1, suggesting a complex regulatory network controlling its transcription. nih.gov The expression of INCENP is known to be cell cycle-regulated, with levels peaking during G2 and M phases, consistent with its role in mitosis.

Translational control of INCENP mRNA is another layer of regulation. The 5' and 3' untranslated regions (UTRs) of mRNA molecules are known to contain regulatory elements that can influence translation efficiency and mRNA stability. While specific regulatory proteins that bind to the UTRs of INCENP mRNA have not been extensively characterized, it is likely that such mechanisms contribute to the precise temporal control of INCENP protein synthesis.

Allosteric Regulation and Conformational Changes

The function of INCENP is also modulated by allosteric regulation and significant conformational changes upon binding to its partners within the CPC. The binding of the N-terminal region of INCENP to Survivin and Borealin induces a conformational change that is essential for the proper assembly and localization of the entire complex. thermofisher.com

A key feature of INCENP's structure is its central region, which was initially predicted to be a coiled-coil domain. However, recent studies have revealed that this region is, in fact, a single α-helix (SAH) domain. nih.gov This SAH domain acts as a flexible linker, or "dog leash," between the N-terminal centromere-targeting domain and the C-terminal Aurora B-activating domain. nih.gov This flexibility is crucial as it allows the CPC to be stably anchored to the inner centromere while enabling the Aurora B kinase to reach and phosphorylate its substrates on the dynamic outer kinetochore. nih.gov This conformational adaptability is a form of allosteric regulation, where the binding to microtubules and other kinetochore proteins can influence the position and activity of the Aurora B kinase. The length and flexibility of this SAH domain can therefore allosterically modulate the kinase's access to its substrates.

Pathophysiological Implications of Incenp Dysfunction

Impact on Genome Stability and Chromosomal Instability (CIN)

Dysfunction of INCENP is a direct route to genomic instability. As a core component of the CPC, it is essential for correcting improper attachments between microtubules and kinetochores, structures on the chromosomes where spindle fibers attach. mdpi.com When INCENP function is compromised, these errors are not rectified, leading to a cascade of events that destabilize the genome.

Consequences of Aberrant Chromosome Segregation

The failure to properly segregate chromosomes during mitosis is a primary consequence of INCENP malfunction. Studies involving the disruption of the Incenp gene or its function have demonstrated severe mitotic defects. These include errors in chromosome alignment during metaphase and improper separation of sister chromatids during anaphase. nih.gov

Experimental disruption of INCENP leads to a number of observable mitotic errors:

Lagging Chromosomes: Individual chromosomes or chromatids fail to properly migrate to the spindle poles and are left behind in the middle of the dividing cell. frontiersin.org

Micronuclei Formation: Lagging chromosomes often become encapsulated in their own small, separate nuclei during telophase, a hallmark of chromosomal mis-segregation. frontiersin.orgnih.gov

Internuclear Bridges: Chromatin can become stretched between the two daughter nuclei, forming a bridge that can physically impede the final separation of the cells (cytokinesis). nih.gov

Abnormal Spindle Formation: INCENP dysfunction can lead to multipolar mitotic spindles and abnormal microtubule bundling, further contributing to chaotic chromosome segregation. nih.govnih.gov

These events collectively undermine the faithful distribution of the genetic material to daughter cells, a condition known as chromosomal instability (CIN). doaj.orgembopress.org

Aneuploidy as a Hallmark of Cellular Dysfunction

The direct outcome of persistent chromosomal instability is aneuploidy, an abnormal number of chromosomes in a cell. embopress.org When INCENP dysfunction causes chromosomes to mis-segregate, daughter cells inherit an incorrect complement of chromosomes. frontiersin.orgnih.gov Aneuploidy is a widespread feature of malignant tumors and is associated with cellular dysfunction. doaj.org The resulting imbalance in gene dosage disrupts normal cellular physiology and is a key step in tumorigenesis. Therefore, the role of INCENP in preventing segregation errors is critical for maintaining a stable diploid chromosome number. frontiersin.orgdoaj.org

Association with Mitotic Catastrophe and Cellular Fate

When mitotic errors are too severe for the cell to repair or tolerate, a process known as mitotic catastrophe can be initiated. This is a mode of cell death that occurs during or after a faulty mitosis. INCENP dysfunction is strongly linked to this outcome.

Disruption of INCENP can lead to a catastrophic breakdown in the polar movement of chromatin and a failure of cytokinesis. frontiersin.orgfrontiersin.org This results in the formation of large, abnormal cells that may be multinucleated or contain a single giant nucleus. frontiersin.orgresearchgate.net Such cells, arising from mitotic failure, often have a limited fate. Genetic silencing of INCENP in neuroblastoma cells, for example, has been shown to induce massive polyploidy (the state of having more than two full sets of chromosomes), which is followed by the activation of DNA damage responses and, ultimately, apoptosis (programmed cell death) or cellular senescence (a state of irreversible growth arrest). researchgate.net In some contexts, the simultaneous overexpression of INCENP and its binding partner, the kinase Aurora B, leads to a prolonged and aberrant mitosis that frequently ends in cell death. mdpi.com

Mechanistic Links to Disease Phenotypes

The genomic chaos instigated by INCENP dysfunction provides a mechanistic basis for its involvement in several human diseases, ranging from developmental disorders to cancer.

Juvenile Nephronophthisis and Nephronophthisis: Underlying Mechanisms of INCENP Gene Involvement

Nephronophthisis (NPHP) is a genetic disorder of the kidneys that leads to end-stage renal failure in children and young adults. nih.gov It is classified as a ciliopathy, a group of diseases caused by the dysfunction of primary cilia, which are sensory organelles that protrude from the cell surface. nih.govnih.gov The genetic basis of NPHP is linked to a number of genes whose protein products, the nephrocystins, are almost all located at the primary cilium or its anchoring point, the centrosome. nih.govfrontiersin.org

Databases of gene-disease associations identify the INCENP gene as being associated with juvenile nephronophthisis. nih.gov The underlying mechanism is understood through the general pathology of ciliopathies. Primary cilia are nucleated from the basal body, which is derived from the mother centriole of the centrosome. nih.gov These organelles are critical for signaling pathways that regulate tissue development and maintenance. nih.govresearchgate.net Given that INCENP is a core protein of the centromere and mitotic spindle, its proper function is intrinsically linked to the centrosome cycle. frontiersin.org Disruption of key centromeric and mitotic proteins can impact the formation and function of cilia, leading to the renal pathology seen in NPHP. While the association is established, the precise molecular pathway detailing how INCENP dysfunction specifically leads to ciliary defects in renal cells, as opposed to its more universally studied role in mitotic catastrophe, is an area of ongoing investigation.

Role in Cancer Progression (mechanistic contribution through CIN)

The role of INCENP in cancer is mechanistically tied to the chromosomal instability (CIN) that its dysfunction promotes. High levels of CIN are a hallmark of many aggressive cancers. doaj.orgembopress.org By causing errors in chromosome segregation, INCENP dysfunction generates aneuploidy and a high degree of genetic heterogeneity within a tumor. doaj.orgnih.gov This genetic diversity can fuel tumor evolution, allowing cancer cells to acquire new mutations, resist therapies, and metastasize. nih.gov

Elevated expression of INCENP has been observed in several cancer types, including high-grade non-Hodgkin B-cell lymphomas and non-small-cell lung cancer, where it is often associated with a poor prognosis. researchgate.net Furthermore, large-scale genetic studies have identified inherited variants (single nucleotide polymorphisms or SNPs) in the INCENP gene that are associated with an increased susceptibility to developing certain cancers, particularly estrogen receptor (ER)-negative breast cancer. In neuroblastoma, INCENP is highly expressed, and its genetic silencing suppresses tumor growth by inducing polyploidy, apoptosis, and senescence, confirming that cancer cells can be vulnerable to the loss of this key mitotic regulator. researchgate.net

Data Tables

Table 1: Consequences of INCENP Dysfunction

Phenotype Cellular Manifestation Reference
Aberrant Chromosome Segregation Lagging chromosomes, chromosome misalignment, failure of sister chromatid separation. nih.gov, frontiersin.org
Genomic Instability Formation of micronuclei, internuclear chromatin bridges, aneuploidy. nih.gov, frontiersin.org, embopress.org
Mitotic Catastrophe Formation of multinucleated or polyploid cells, often leading to apoptosis or senescence. researchgate.net, frontiersin.org, mdpi.com
Cytokinesis Failure Incomplete cell division leading to binucleated cells or cells with a single giant nucleus. frontiersin.org, frontiersin.org

Table 2: Diseases Associated with INCENP Dysfunction

Disease Mechanistic Contribution Reference
Cancer (e.g., Neuroblastoma, ER-negative Breast Cancer) Promotes Chromosomal Instability (CIN), leading to aneuploidy and genetic heterogeneity that fuels tumor progression. Inherited variants increase susceptibility. researchgate.net,, nih.gov
Juvenile Nephronophthisis / Nephronophthisis Associated with NPHP, a ciliopathy. Dysfunction of the centromeric protein INCENP is thought to impact the function of the primary cilium, which is rooted at the centrosome. nih.gov, nih.gov

Advanced Research Methodologies for Studying Incenp

Genetic Manipulation Techniques

Genetic manipulation serves as a powerful tool to probe the in vivo functions of INCENP by selectively altering its expression or sequence. These approaches have been fundamental in revealing the consequences of INCENP depletion or the expression of mutant forms, thereby clarifying its essential roles in mitosis.

Gene Knockout and Knockdown Strategies (e.g., siRNA)

To investigate the effects of reduced or eliminated INCENP expression, researchers commonly employ gene knockout and knockdown techniques. Gene knockout refers to the permanent and complete inactivation of a gene, while knockdown results in a temporary and often partial suppression of gene expression. idtdna.comnews-medical.net

Short interfering RNAs (siRNAs) are a widely used tool for transiently knocking down INCENP expression. nih.gov By introducing siRNAs that target specific sequences of INCENP messenger RNA (mRNA), the translation of the INCENP protein is significantly reduced. idtdna.comnih.gov Studies utilizing this approach have demonstrated that the depletion of INCENP leads to a variety of severe mitotic defects, including chromosome misalignment, induction of polyploidization (cells with more than the normal number of chromosome sets), apoptosis (programmed cell death), and cellular senescence. nih.gov For instance, transfection of neuroblastoma cell lines with siRNAs targeting different regions of the INCENP mRNA resulted in a significant downregulation of INCENP protein levels, leading to pronounced inhibition of cell growth. nih.gov In some experiments, a rescue strategy is employed to confirm that the observed phenotypes are specifically due to the loss of INCENP and not off-target effects of the siRNA. nih.govresearchgate.net This involves the simultaneous introduction of a construct expressing an siRNA-resistant form of INCENP, which should restore normal function. researchgate.net

siRNA Target Sequence (Human INCENP)Cell Line(s)Observed Phenotype(s)Reference
5'-AGATCAACCCAGATAACTA-3'HeLaDepletion of INCENP nih.gov
5'-GGATGGATCTGAATAGCGA-3' (siINCENP-#2)BE2C, NGP, SY5Y (Neuroblastoma)Significant cell growth inhibition, multinucleation, apoptosis, cellular senescence nih.gov
5'-CCACGAUGCUGACUAAGAA-3' (siINCENP-#4)BE2C, NGP, SY5Y (Neuroblastoma)Significant cell growth inhibition, multinucleation, apoptosis, cellular senescence nih.gov

Generation of Mutant Cell Lines and Organisms

The creation of cell lines and organisms expressing mutant versions of INCENP has been invaluable for dissecting the functions of its specific domains. Conditional knockout systems, such as the one developed in chicken DT40 cells, allow for the controlled depletion of endogenous INCENP. nih.govresearchgate.net This "INCENP-off" background provides a clean slate to introduce and study various INCENP mutants without interference from the wild-type protein. researchgate.net

Researchers have generated cell lines expressing INCENP with mutations in key regions, such as the single α-helix (SAH) domain and the IN box. nih.govresearchgate.net For example, by creating various domain swap mutants in the SAH region, it was discovered that this domain binds directly to microtubules and that this binding is crucial for the proper localization and function of the Chromosomal Passenger Complex (CPC). nih.gov Surprisingly, some mutants with altered SAH domains could still sustain cell proliferation, indicating that certain parts of this domain might be dispensable for basic INCENP function. nih.gov Similarly, creating point mutations in the IN box, the binding site for Aurora B kinase, has helped to elucidate the precise mechanism of kinase activation. researchgate.net The expression of a truncated INCENP mutant (INCENP1–405), which can target centromeres but lacks the microtubule-binding region, acts as a dominant-negative, disrupting both chromosome alignment and cytokinesis by displacing the endogenous protein. nih.gov

INCENP MutantCell LineKey FindingReference
SAH domain swap mutantsChicken DT40The SAH domain binds directly to microtubules; the C-terminal half of the SAH is dispensable for function. nih.gov
IN box mutants (e.g., W766G, F802A)Chicken DT40Revealed key residues for the interaction with and activation of Aurora B kinase. researchgate.net
Truncated INCENP (INCENP1–405)HeLa, LLCPKActs as a dominant-negative mutant, disrupting prometaphase and cytokinesis. nih.gov

Biochemical and Biophysical Approaches

Complementing genetic studies, biochemical and biophysical methods allow for the in vitro analysis of INCENP's molecular properties, interactions, and structure. These techniques provide a detailed, mechanistic understanding of how INCENP functions at the molecular level.

Protein Purification and Reconstitution Assays

To study INCENP's biochemical activities directly, the protein is often produced recombinantly, typically in Escherichia coli, and then purified. nih.gov Affinity chromatography, such as nickel-nitrilotriacetic acid (Ni-NTA) chromatography for His-tagged proteins, is a common method for purification. nih.gov Purified INCENP can then be used in a variety of in vitro assays.

One critical application is in reconstitution assays, where the entire CPC is assembled from its purified components (INCENP, Aurora B, Survivin, and Borealin). molbiolcell.org This allows for the study of the complex's assembly and enzymatic activity in a controlled environment. Furthermore, purified INCENP fragments have been instrumental in microtubule co-sedimentation assays. nih.gov These assays involve incubating the protein with polymerized microtubules and then centrifuging the mixture. If the protein binds to the microtubules, it will be found in the pellet along with them. Such experiments have definitively shown that the SAH domain of INCENP binds directly to microtubules. nih.gov

Mass Spectrometry-Based Proteomics for Interaction Discovery and PTM Analysis

Mass spectrometry (MS) is a powerful technology for identifying and quantifying proteins and their post-translational modifications (PTMs). nih.govnih.gov In the context of INCENP research, MS-based proteomics is crucial for two main purposes: identifying proteins that interact with INCENP and mapping its PTMs, such as phosphorylation.

Bottom-up proteomics, the most common approach, involves enzymatically digesting proteins into smaller peptides, which are then analyzed by the mass spectrometer. youtube.comgithub.io To find interaction partners, a technique called affinity purification-mass spectrometry (AP-MS) is often used. Here, INCENP is isolated from cell extracts, and the co-purifying proteins are identified by MS. This has been essential for confirming the components of the CPC. molbiolcell.org

MS is also indispensable for identifying PTMs, which are critical for regulating INCENP function. For example, phosphorylation of specific residues in the IN box is known to be part of a feedback loop that activates Aurora B kinase. researchgate.net MS can pinpoint these exact phosphorylation sites, providing crucial insights into the regulatory mechanisms governing CPC activity. nih.gov

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular dichroism (CD) spectroscopy is a biophysical technique used to rapidly assess the secondary structure of proteins in solution. nih.govnih.gov The method measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules, such as proteins. wvu.edu Different types of secondary structures, like α-helices and β-sheets, have characteristic CD spectra, allowing for an estimation of their relative content in a protein. nih.govyoutube.com

Microtubule Co-sedimentation Assays

Microtubule co-sedimentation assays are a crucial in vitro technique used to determine if a protein directly binds to microtubules. The principle involves mixing the purified protein of interest, or a specific fragment thereof, with polymerized microtubules. The mixture is then subjected to ultracentrifugation, which pellets the heavy microtubules and any associated proteins. The supernatant, containing unbound protein, is separated from the pellet. Both fractions are then analyzed by SDS-PAGE and stained (e.g., with Coomassie Blue) to visualize and quantify the protein amounts. nih.govucdavis.edu

This assay has been instrumental in defining the microtubule-binding regions of INCENP. elifesciences.org For instance, studies have shown that the N-terminal region of INCENP contributes to microtubule binding. nih.gov A sub-complex containing the first 48 amino acids of INCENP, along with Survivin and Borealin, has been demonstrated to bind to microtubules. nih.gov Furthermore, a central Single α-Helix (SAH) domain within INCENP also possesses direct microtubule-binding activity. nih.gov By creating a construct limited to or containing the 48-56 residue region, this assay could precisely determine if this specific segment contributes to the direct interaction of INCENP with the microtubule cytoskeleton.

Table 1: Example Data from a Microtubule Co-sedimentation Assay This interactive table illustrates typical results from a co-sedimentation experiment, showing the distribution of a hypothetical INCENP fragment in the supernatant (unbound) and pellet (microtubule-bound) fractions.

SampleFractionProtein PresenceAnalysis
INCENP fragment alonePellet-Control showing the protein does not sediment on its own.
INCENP fragment + MicrotubulesPellet+Indicates the protein binds to microtubules.
INCENP fragment + MicrotubulesSupernatant+/-The amount of unbound protein decreases as binding affinity increases.
Microtubules alonePellet- (Tubulin is +)Control showing microtubules sediment as expected.

Advanced Imaging Techniques

Live-Cell Imaging for Dynamic Localization Studies

Live-cell imaging allows for the visualization of protein dynamics in real-time within their native cellular environment. elifesciences.org This is typically achieved by tagging the protein of interest, such as INCENP, with a fluorescent marker like Green Fluorescent Protein (GFP). nih.gov Cells expressing the GFP-tagged protein can be monitored using fluorescence microscopy over time, particularly through the stages of mitosis.

This technique has been essential for tracking the remarkable journey of INCENP and the Chromosomal Passenger Complex (CPC). nih.gov Live-cell imaging reveals the CPC's concentration at the inner centromeres during prophase and metaphase, its transfer to the spindle midzone in anaphase, and its final localization to the midbody during telophase and cytokinesis. biologists.comuniprot.org To investigate the role of the 48-56 region, researchers can generate a GFP-INCENP construct with mutations or a deletion in this specific area. By observing the localization of this mutant protein in living cells, it is possible to determine if the 48-56 segment is critical for targeting the CPC to any of its specific mitotic locations. molbiolcell.orgcore.ac.uk

Immunofluorescence and Immunocytochemistry (ICC)

Immunofluorescence (IF) and Immunocytochemistry (ICC) are antibody-based techniques used to visualize the location of a specific protein in fixed cells. nih.gov The process involves permeabilizing the cell membrane to allow antibodies to enter, followed by the introduction of a primary antibody that specifically binds to the target protein (INCENP). A secondary antibody, which is conjugated to a fluorescent dye, then binds to the primary antibody, allowing the protein's location to be visualized with a fluorescence microscope. youtube.com

IF has been widely used to confirm the dynamic localization of endogenous INCENP during mitosis, corroborating findings from live-cell imaging. biologists.comnih.gov High-quality images show INCENP at inner centromeres, along chromosome arms, and later at the central spindle and midbody. biologists.comactivemotif.com The utility of this method for studying a specific fragment like INCENP (48-56) depends entirely on the availability of an antibody with an epitope specific to that 8-amino acid sequence. While challenging to produce, such a tool would allow for precise visualization of constructs containing this region or analysis of its exposure in the full-length protein under different cellular conditions.

Super-Resolution Microscopy for Spatial Organization

Super-resolution microscopy encompasses a range of techniques (e.g., STORM, PALM, STED) that bypass the diffraction limit of conventional light microscopy, enabling visualization of cellular structures at a near-molecular, nanometer-scale resolution. nih.govresearchgate.net This allows for a much more detailed analysis of the spatial organization of protein complexes and their interactions.

In the context of the centromere, super-resolution imaging has been used to map the precise 3D architecture of centromeric components, such as the relationship between CENP-A containing chromatin and cohesin complexes. biorxiv.org While not yet extensively applied to specific INCENP fragments, this technology holds immense potential. It could be used to determine the precise position of the N-terminal region of INCENP, including the 48-56 segment, relative to other inner centromere proteins, kinetochore plates, and specific chromatin marks. frontiersin.orglife-science-alliance.org This high-resolution mapping would provide unprecedented insight into how this region contributes to the structural integrity and function of the CPC at the centromere-kinetochore interface.

Chromatin-Based Methodologies

Chromatin Immunoprecipitation (ChIP) and ChIP-seq

Chromatin Immunoprecipitation (ChIP) is a powerful technique used to identify the DNA sequences associated with a specific protein in vivo. nih.gov The methodology involves cross-linking proteins to DNA within the cell, shearing the chromatin into small fragments, and then using a specific antibody to immunoprecipitate the target protein (e.g., INCENP) along with its bound DNA. After reversing the cross-links, the purified DNA can be identified. When coupled with high-throughput sequencing (ChIP-seq), this method can map the protein's binding sites across the entire genome.

INCENP is not a direct DNA-binding protein but associates with chromatin as part of the CPC, which is recruited to centromeres through interactions with specific histone modifications, such as phosphorylated histone H3. frontiersin.orgbiorxiv.org Therefore, ChIP-seq performed with an INCENP antibody would reveal the genomic loci where the entire CPC is enriched. This technique could be powerfully applied to understand the function of the 48-56 region. For example, by comparing the ChIP-seq profiles of wild-type INCENP with an INCENP mutant in the 48-56 region, researchers could determine if this segment is required for the stable association of the CPC with centromeric chromatin.

Table 2: Hypothetical ChIP-seq Results for INCENP This table shows a simplified representation of data from a ChIP-seq experiment, indicating the enrichment of INCENP at specific genomic locations.

Genomic RegionWild-Type INCENP Enrichment (Fold Change)INCENP (48-56 mutant) Enrichment (Fold Change)Implication
Centromeric α-satellite DNA50.25.1Suggests the 48-56 region is critical for stable centromeric localization.
Pericentromeric Regions25.84.8Suggests the 48-56 region is critical for stable pericentromeric localization.
Gene Promoter (e.g., ACTB)1.11.0No significant binding, as expected for a non-target gene locus.

In vitro Chromatin Assembly and Functional Assays

Advanced in vitro methodologies have been pivotal in dissecting the molecular functions of the Inner Centromere Protein (INCENP) and its role within the Chromosomal Passenger Complex (CPC). These techniques allow for the study of INCENP's interactions and activities in a controlled environment, free from the complexities of the cellular milieu. Key among these are in vitro chromatin assembly systems and a variety of functional assays that probe its specific biochemical roles.

In Vitro Chromatin Assembly

The development of in vitro chromatin assembly systems has provided a powerful tool for investigating the recruitment of centromeric and kinetochore proteins. nih.govactivemotif.com These assays typically involve the reconstitution of nucleosomal arrays on a defined DNA template, which can be either linear or circular, using purified core histones and ATP-dependent chaperone proteins. activemotif.comsigmaaldrich.com A crucial application of this technology in centromere biology is the ability to create synthetic chromatin containing the histone H3 variant, Centromere Protein A (CENP-A), which is the epigenetic hallmark of a functional centromere. nih.gov

By adding reconstituted CENP-A chromatin to cell-free extracts, such as those derived from Xenopus eggs, researchers can recapitulate essential steps of centromere and kinetochore assembly. nih.gov These systems have demonstrated that reconstituted CENP-A chromatin is sufficient for the assembly of key centromere proteins, microtubule binding, and mitotic checkpoint function. nih.govnih.gov

In the context of these assays, studies using Xenopus egg extracts have observed that INCENP does not selectively bind to CENP-A chromatin arrays over conventional H3 chromatin. nih.gov Instead, its association with chromatin appears to be mediated by the phosphorylation of histones H2A and H3. nih.gov This suggests that while INCENP is a critical inner centromere component, its initial recruitment to chromatin in this in vitro setting may be governed by broader histone marks rather than direct recognition of CENP-A nucleosomes.

Functional Assays

A range of in vitro functional assays has been instrumental in defining the specific biochemical activities of INCENP and its interactions with other proteins. These assays often utilize purified recombinant proteins, allowing for precise characterization of molecular interactions and enzymatic activities.

Microtubule Co-sedimentation Assays: The interaction between INCENP and microtubules is critical for the proper function of the CPC. To investigate whether this interaction is direct, researchers employ microtubule co-sedimentation assays. In this technique, tubulin is polymerized to form microtubules, which are then incubated with purified recombinant INCENP fragments. The mixture is centrifuged at high speed, causing the microtubules and any associated proteins to pellet. By analyzing the supernatant and pellet fractions via SDS-PAGE, a direct binding interaction can be determined.

Studies using this method have shown that the central region of INCENP, specifically a domain identified as a single α-helix (SAH), binds directly to microtubules. nih.gov Further dissection revealed that the N-terminal portion of this SAH domain is primarily responsible for the microtubule-binding activity. nih.gov

Table 1: In Vitro Microtubule Co-sedimentation Assay Findings for INCENP Fragments
INCENP ConstructDescriptionMicrotubule Binding ResultReference
INCENP503–715Full-length SAH domainPositive nih.gov
INCENP503–597N-terminal half of SAH domainPositive nih.gov
INCENP598–715C-terminal half of SAH domainNegative nih.gov

In Vitro Kinase Assays: A primary function of INCENP is to act as a scaffold and allosteric activator for the Aurora B kinase, the enzymatic subunit of the CPC. In vitro kinase assays are essential for understanding this regulatory relationship. molbiolcell.orgnih.gov In a typical assay, recombinant Aurora B and INCENP (or fragments thereof) are incubated together in the presence of a kinase buffer, ATP (often radiolabeled), and a substrate. The transfer of phosphate (B84403) to the substrate is then measured to quantify kinase activity.

These assays have definitively shown that INCENP directly stimulates the kinase activity of Aurora B. nih.govportlandpress.com The C-terminal region of INCENP, which contains a conserved "IN-box" domain, is sufficient for this activation. nih.gov Furthermore, these studies have revealed a crucial feedback mechanism: Aurora B phosphorylates INCENP on a C-terminal TSS motif (Threonine-Serine-Serine), and this phosphorylation event significantly enhances INCENP's ability to activate Aurora B. molbiolcell.orgnih.govportlandpress.com Mutating these phosphorylation sites to non-phosphorylatable alanine (B10760859) residues results in a poor activator of Aurora B in vitro. molbiolcell.orgnih.gov

Table 2: Key Findings from In Vitro Aurora B Kinase Assays Involving INCENP
INCENP VariantConditionEffect on Aurora B ActivityReference
Wild-Type INCENP (C-terminus)Incubated with Aurora BStrong activation nih.govportlandpress.com
TSS-to-AAA Mutant INCENPIncubated with Aurora BPoor activation molbiolcell.orgnih.gov
No INCENPAurora B aloneBasal/low activity portlandpress.com

In Vitro Binding and Interaction Assays: To map the architecture of the CPC, researchers use in vitro binding assays and yeast two-hybrid analyses. These techniques have been critical in confirming the direct interactions between INCENP and the other core CPC components: Aurora B, Survivin, and Borealin. For instance, in vitro binding assays using recombinant proteins demonstrated that Survivin and Borealin can form a subcomplex that binds to the N-terminal domain of INCENP. molbiolcell.org This interaction is essential for targeting the entire complex to the centromere. In another example, DNA-cellulose binding assays showed that Borealin can bind directly to double-stranded DNA and can recruit both Survivin and an N-terminal fragment of INCENP to the DNA, suggesting a mechanism for anchoring the CPC to chromatin. molbiolcell.org

Future Directions and Emerging Research Avenues for Incenp

Elucidating Uncharacterized Molecular Interactions and Networks

A primary focus of future INCENP research lies in the comprehensive identification and characterization of its molecular interaction network. While the core interactions within the CPC, involving Aurora B kinase, Survivin, and Borealin, are well-established, a broader network of transient or context-dependent interactions likely exists. wikipedia.orgnih.gov Techniques such as high-throughput yeast two-hybrid screens, affinity purification coupled with mass spectrometry (AP-MS), and proximity-dependent biotinylation (BioID) are powerful tools to uncover novel binding partners.

Recent studies have already pointed towards connections with proteins beyond the core CPC. For instance, interactions with H2AFZ and CDCA8 have been identified. wikipedia.org Furthermore, the localization of INCENP is dynamic throughout the cell cycle, suggesting that its binding partners may change depending on its subcellular location, such as at the centromere, the central spindle, or the midbody. wikipedia.orguniprot.org Mapping these dynamic interaction networks will be crucial for a complete understanding of how INCENP integrates various cellular signals to ensure mitotic fidelity. The investigation into how post-translational modifications, such as phosphorylation and ubiquitination, modulate these interactions is another critical layer of this research.

Comprehensive Structural Characterization of INCENP Complexes

A detailed structural understanding of INCENP and its various complexes is paramount to deciphering its function. While crystal structures of domains of INCENP in complex with other CPC components exist, a complete, high-resolution structure of the entire CPC remains a significant goal. nih.govacs.org

Integration of Cryo-EM and Crystallography with Cross-Linking Mass Spectrometry

Achieving a comprehensive structural view of large and flexible complexes like the CPC requires an integrative approach. Cryo-electron microscopy (cryo-EM) is particularly well-suited for capturing the architecture of large, multi-protein assemblies in different conformational states. cam.ac.uk Recent advances in cryo-EM have already provided insights into the structure of the inner kinetochore, a key site of CPC function. cam.ac.uk

Complementing cryo-EM and X-ray crystallography with cross-linking mass spectrometry (XL-MS) can provide crucial distance constraints to map the topology of protein complexes. nih.govnih.govyoutube.com XL-MS works by covalently linking nearby amino acid residues, providing information about protein-protein interfaces and the spatial arrangement of subunits within a complex. nih.gov This technique is particularly valuable for studying transient or dynamic interactions that are difficult to capture by other structural methods. youtube.com By combining these powerful techniques, researchers can build more accurate and complete models of how INCENP interacts with its partners to regulate mitosis.

Detailed Kinetic and Mechanistic Studies of INCENP-Mediated Events

Understanding the precise timing and mechanisms of INCENP-mediated events is a key area for future investigation. INCENP's role extends beyond a simple scaffold; it actively participates in the regulation of Aurora B kinase activity. The C-terminal region of INCENP contains a conserved "IN-box" that directly binds to and activates Aurora B. nih.govnih.gov

Future studies will likely focus on dissecting the step-by-step process of Aurora B activation by INCENP. This includes understanding how the initial binding event leads to a conformational change in Aurora B, and how subsequent phosphorylation of INCENP itself, on a conserved Thr-Ser-Ser (TSS) motif, contributes to full kinase activation. molbiolcell.orgnih.govresearchgate.net Investigating the kinetics of these events, including the on- and off-rates of binding and the rates of phosphorylation, will provide a more quantitative understanding of CPC regulation. Moreover, exploring how other factors, such as the binding of Survivin and Borealin to the N-terminal region of INCENP, allosterically regulate the C-terminal IN-box's interaction with Aurora B is an important avenue of research. nih.govrupress.org

Exploration of INCENP's Roles Beyond Canonical Mitosis

While INCENP is best known for its role in mitosis, emerging evidence suggests it may have functions outside of cell division. For example, some studies have hinted at the involvement of CPC components in other cellular processes. Future research should aim to systematically investigate the potential non-mitotic roles of INCENP. This could involve exploring its expression and localization in terminally differentiated cells or during specific developmental processes. mdpi.com Identifying novel interaction partners of INCENP in non-mitotic contexts will be key to uncovering these new functions. Techniques like co-expression network analysis could reveal unexpected functional associations. mdpi.com

For instance, the observation of INCENP paralogs in some species suggests a diversification of function that could extend beyond mitosis. nih.gov Investigating the specific roles of these paralogs could provide insights into novel cellular pathways regulated by INCENP.

Therapeutic Targeting Strategies Based on INCENP Mechanisms (preclinical, mechanistic focus)

The critical role of the CPC in cell division has made it an attractive target for cancer therapy. nih.gov While much of the focus has been on developing inhibitors against Aurora B kinase, targeting the protein-protein interactions within the CPC, particularly the INCENP-Aurora B axis, represents a promising alternative strategy. nih.govnih.gov

Inhibition of INCENP-Aurora B Axis

Disrupting the interaction between INCENP and Aurora B offers a more specific way to inhibit CPC function, potentially with fewer off-target effects than ATP-competitive kinase inhibitors. nih.govnih.gov Research in this area is focused on identifying small molecules or peptides that can specifically block the IN-box of INCENP from binding to and activating Aurora B.

Proof-of-concept studies have shown that overexpressing the soluble IN-box domain can act as a dominant-negative, leading to defects in cytokinesis and an increase in multinucleated cells, consistent with CPC loss of function. nih.govroyalsocietypublishing.org Further research is focused on screening for and designing more potent and cell-permeable inhibitors. This includes the use of cyclic peptides, which may offer increased stability and binding affinity. nih.gov The identification of key residues within the INCENP-Aurora B interface, such as W845 and F881 in human INCENP, provides specific targets for inhibitor design. nih.govnih.gov Preclinical studies using genetic silencing of INCENP have already demonstrated its therapeutic potential in neuroblastoma, where it induces polyploidization, apoptosis, and senescence in cancer cells. nih.gov These findings underscore the promise of targeting the INCENP-Aurora B interaction as a novel anti-cancer strategy.

Modulating INCENP Localization or Interactions for Mechanistic Perturbation

The precise spatiotemporal control of the Chromosome Passenger Complex (CPC) is fundamental to its diverse roles in mitosis, and Inner Centromere Protein (INCENP) is the scaffolding backbone that directs this localization. Consequently, experimentally altering the localization of INCENP or its interactions with binding partners has become a powerful tool for the mechanistic perturbation of the CPC, allowing researchers to dissect its specific functions at different stages of cell division.

One of the most studied interactions is between the C-terminal IN-box domain of INCENP and Aurora B kinase. nih.govnih.gov Experiments have revealed that modulating this interaction directly impacts kinase activity levels, which in turn dictates distinct functional states of the CPC. nih.gov For instance, creating mutant versions of INCENP that cannot bind to Aurora B or that bind but fail to fully activate it has demonstrated that different thresholds of Aurora B activity are required for different mitotic events. nih.goved.ac.uk Low levels of kinase activity are sufficient to mount a spindle checkpoint response in the absence of microtubules, but not against microtubule-stabilizing agents like taxol. nih.goved.ac.ukresearchgate.net In contrast, significantly higher levels of Aurora B activity are necessary to trigger the transfer of the CPC from the centromeres to the central spindle during anaphase. nih.goved.ac.uk These studies, which rely on creating a background where endogenous INCENP is depleted and replaced with mutant versions, show that the INCENP-Aurora B interaction acts as a rheostat for CPC function. researchgate.netscite.ai

Another effective method for perturbation involves the use of function-blocking antibodies. Microinjection of antibodies that target the C-terminus of INCENP has been used to disrupt its function at specific mitotic phases without affecting the assembly of the CPC beforehand. nih.govvtt.fi This approach revealed that preventing the dynamic turnover of INCENP and Aurora B at centromeres leads to a premature and faulty exit from mitosis without cytokinesis. nih.govvtt.fi When introduced during anaphase, these antibodies impede the poleward movement of sister chromatids, uncovering a novel role for the CPC in regulating anaphase spindle functions. nih.gov

The structural domains of INCENP also offer targets for modulating its localization. The N-terminal region of INCENP is critical for its localization to the centromere through its interaction with Survivin and Borealin. nih.goved.ac.uk Furthermore, the N-terminus of Dictyostelium INCENP can bind directly to the actin cytoskeleton, a key interaction for its localization to the cleavage furrow. nih.gov The localization to the furrow in this organism is also dependent on the kinesin-related protein Kif12, indicating that disrupting motor proteins can also be used to perturb INCENP's position. nih.gov Additionally, the central region of INCENP contains a single α-helix (SAH) domain that binds directly to microtubules. nih.gov This domain acts as a flexible tether, allowing the CPC to reach substrates in the dynamic outer kinetochore while remaining anchored to the inner centromere. nih.gov Modifying this domain could therefore alter the spatial range of Aurora B activity.

Finally, the existence of INCENP paralogs in some species presents another layer of regulation that can be exploited. A proposed "paralog switching" model suggests that different INCENP variants are responsible for modulating Aurora B activity and CPC localization at distinct mitotic stages, with one paralog functioning in early mitosis and another taking over in late anaphase and telophase. researchgate.net Studying the differential regulation and function of these paralogs provides further avenues for the mechanistic perturbation of the CPC.

Development of Advanced in vivo and in vitro Models for INCENP Research

Research into the intricate functions of INCENP and the CPC is continually advancing through the development of sophisticated model systems that offer greater physiological relevance and experimental control. These models are crucial for moving beyond traditional 2D cell culture and providing deeper insights into the dynamic processes of mitosis in a more contextually accurate environment.

A significant advancement in in vitro modeling has been the creation of conditional knockout cell lines. For example, an INCENP promoter hijack–conditional knockout cell line has been generated where the expression of endogenous INCENP can be switched off by adding doxycycline. researchgate.net This allows researchers to deplete the native protein and introduce mutated versions of INCENP, enabling precise studies of structure-function relationships against a null background. researchgate.net This system has been instrumental in demonstrating how different levels of Aurora B activity, modulated by specific INCENP mutations, correlate with distinct CPC functions. nih.govresearchgate.net

The limitations of traditional 2D cell cultures have spurred a move towards three-dimensional (3D) models, such as organoids and microphysiological systems (often called "organ-on-a-chip"). mdpi.com While not yet widely applied specifically to INCENP research, these models offer unparalleled opportunities. Brain organoids, for instance, could be used to study the role of INCENP in neurogenesis and the potential consequences of mitotic errors in a developing tissue context. nih.gov "Gut-on-a-chip" models, which replicate the physiological environment of the intestine, could be adapted to study cell division in epithelial tissues and how INCENP dysfunction might contribute to diseases like cancer. mdpi.com These advanced in vitro systems allow for the investigation of INCENP in a setting that includes multiple cell types and more realistic microenvironmental cues. mdpi.com

In the realm of in vivo models, recent technological strides are paving the way for more precise manipulation of genes like INCENP within a whole organism. CRISPR-based gene editing, particularly base editing which allows for precise single-nucleotide changes without creating double-stranded DNA breaks, holds immense potential. nih.gov This technology could be used to create mouse models with specific point mutations in the INCENP gene, mirroring the mutations studied in vitro to understand their impact on development, tissue homeostasis, and disease. nih.gov Furthermore, advanced in vivo crosslinking techniques combined with mass spectrometry can capture the dynamic protein-protein interaction network of INCENP within its native cellular and organismal context, providing a more comprehensive picture of its functional associations. biorxiv.org The use of viral vectors or lipid nanoparticles for the in vivo delivery of nucleic acids also presents a method for transiently modulating INCENP expression in specific tissues within an animal model, offering a faster alternative to generating stable transgenic lines. youtube.com

These advanced models, both in vitro and in vivo, represent the future of INCENP research, promising to bridge the gap between molecular mechanisms and their physiological and pathological outcomes in a complex, multicellular organism.

Q & A

Q. What statistical approaches are critical for validating chromosome segregation phenotypes in Inner Centromere Protein (48-56) studies?

  • Methodological Answer : Use non-parametric tests (e.g., Mann-Whitney U) for skewed data on lagging chromosomes or micronuclei. For live-cell imaging, apply survival analysis (Kaplan-Meier curves) to quantify mitotic timing. Power analysis should determine sample sizes; ≥3 biological replicates are recommended for high-content screens .

Q. How should researchers optimize crosslinking conditions for studying Inner Centromere Protein (48-56) complexes?

  • Methodological Answer : Test crosslinkers with varying spacer lengths (e.g., formaldehyde for short-range, DSS for long-range). Use gradient fixation times (2–20 minutes) and quench with glycine. Validate efficiency via SDS-PAGE (reduced vs. non-reduced) and co-IP followed by mass spectrometry .

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